molecular formula C12H15NO5S B6642547 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid

Cat. No.: B6642547
M. Wt: 285.32 g/mol
InChI Key: GRDNOAACYFCVIB-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a prop-2-enylamino group and an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxyphenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative. This intermediate is then subjected to a reaction with prop-2-enylamine to introduce the prop-2-enylamino group. Finally, the resulting compound is reacted with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The prop-2-enylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted prop-2-enylamino derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl ring can interact with hydrophobic pockets in enzymes or receptors, influencing their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
  • 2-[(4-Methoxyphenyl)sulfonyl-ethylamino]acetic acid
  • 2-[(4-Methoxyphenyl)sulfonyl-butylamino]acetic acid

Uniqueness

Compared to similar compounds, 2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid possesses a unique combination of functional groups that confer distinct chemical and biological properties The presence of the prop-2-enylamino group, in particular, allows for specific interactions with molecular targets that may not be achievable with other similar compounds

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-3-8-13(9-12(14)15)19(16,17)11-6-4-10(18-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNOAACYFCVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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